2-trifluoromethanesulfinylacetic acid
Description
2-Trifluoromethanesulfinylacetic acid (CF₃S(O)CH₂COOH) is a fluorinated organic compound characterized by a trifluoromethanesulfinyl (CF₃S(O)-) group attached to an acetic acid backbone. This structure confers unique physicochemical properties, such as high acidity due to the electron-withdrawing trifluoromethyl and sulfinyl groups. The sulfinyl moiety (S=O) enhances polarity and reactivity, making the compound valuable in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials.
Properties
CAS No. |
2408-16-4 |
|---|---|
Molecular Formula |
C3H3F3O3S |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trifluoromethanesulfinylacetic acid can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation to obtain the desired product. This method is favored for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfinylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethyl sulfides, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-Trifluoromethanesulfinylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block for pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-trifluoromethanesulfinylacetic acid involves its ability to act as a strong acid and a nucleophile. It can protonate substrates, facilitating various chemical transformations. The trifluoromethyl group enhances its reactivity by stabilizing the transition states and intermediates formed during reactions. This compound targets molecular pathways involving protonation and nucleophilic substitution .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoroacetic Acid (TFA, CF₃COOH)
- Structural Differences : TFA lacks the sulfinyl group, replacing it with a direct trifluoromethyl-acetic acid linkage. This results in weaker acidity (pKa ~0.5) compared to 2-trifluoromethanesulfinylacetic acid, where the sulfinyl group increases acidity (estimated pKa <0) .
- Reactivity : TFA is a widely used solvent and catalyst in organic synthesis, whereas this compound’s sulfinyl group may enable nucleophilic substitution or oxidation reactions, akin to sulfonyl chlorides (e.g., trifluoromethanesulfonyl chloride, boiling point 29–32°C ).
- Applications: TFA is employed in peptide synthesis and chromatography. In contrast, sulfinylacetic acid derivatives are hypothesized to act as intermediates in fluorinated drug synthesis, similar to trifluoroethyl sulfonates used in amino acid fluorination .
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Functional Groups : The sulfonyl (SO₂) group in CF₃SO₂Cl differs from the sulfinyl (SO) group in this compound. This distinction impacts electrophilicity and stability.
- Physical Properties : CF₃SO₂Cl has a lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to liquid or solid sulfinylacetic acid derivatives .
Methyl Triflusulfuron (C₁₄H₁₃F₃N₄O₆S)
- Structural Similarities : This herbicide contains a trifluoromethyl-sulfonyl-urea group, sharing the trifluoromethyl-sulfur motif with this compound.
- Biological Activity : Methyl triflusulfuron inhibits acetolactate synthase in plants, while sulfinylacetic acid derivatives could exhibit bioactivity through enzyme inhibition or metal chelation, as seen in fluorinated agrochemicals .
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